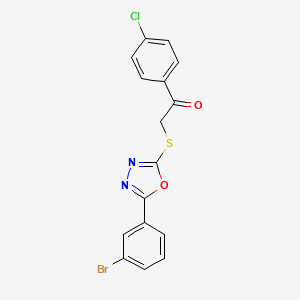
3-metoxi-N-((5-(propiltio)-4-(3-(trifluorometil)fenil)-4H-1,2,4-triazol-3-il)metil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule. It features a complex structure comprising benzamide, triazole, and trifluoromethyl phenyl groups, along with a propylthio substituent.
Aplicaciones Científicas De Investigación
Chemistry: The compound's unique structure makes it an interesting subject for studying reaction mechanisms, synthesis of analogues, and exploring new synthetic pathways.
Biology: It can be used as a probe to understand enzyme interactions due to its triazole ring, which is often seen in bioactive molecules.
Medicine: Compounds with triazole rings are significant in medicinal chemistry for their potential antiviral, antifungal, and antibacterial properties. Research might focus on its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. These can include:
Formation of the Triazole Ring: This step often involves cyclization reactions, where a hydrazine derivative reacts with an appropriate electrophile.
Attachment of the Propylthio Group: Alkylation reactions can be used to introduce the propylthio group to the triazole ring.
Benzamide Formation: This may involve acylation reactions where the benzoyl group is introduced.
Industrial Production Methods: Industrial-scale synthesis might include more efficient routes and optimization for large-scale production. This often involves continuous flow chemistry or the use of catalysts to improve yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives due to the presence of the sulfur atom.
Reduction: Reduction reactions can transform functional groups like nitro to amines or convert carbonyl groups to alcohols.
Substitution: The benzamide and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: Examples include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions: These can utilize halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed:
Sulfoxide or Sulfone Derivatives: From oxidation.
Amines or Alcohols: From reduction.
Halogenated Compounds: From substitution reactions.
Mecanismo De Acción
Mechanism: The specific mechanism by which this compound exerts its effects can vary. It can interact with biological macromolecules such as proteins or nucleic acids, leading to modulation of their activity.
Molecular Targets and Pathways: Potential targets include enzymes with active sites that accommodate the triazole ring. The trifluoromethyl group might enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure, varying only by the alkyl group.
4H-1,2,4-triazole derivatives: Many triazole-containing compounds share similar biochemical properties and can be compared based on their efficacy and binding characteristics.
Feeling like a chemist yet? What part of this compound intrigues you the most?
Propiedades
IUPAC Name |
3-methoxy-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-10-31-20-27-26-18(13-25-19(29)14-6-4-9-17(11-14)30-2)28(20)16-8-5-7-15(12-16)21(22,23)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSYVMMIJMRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2431760.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2431761.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
![N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2431767.png)

amino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2431770.png)
![1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2431772.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

